molecular formula C17H14N2O3S B13724459 (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13724459
M. Wt: 326.4 g/mol
InChI Key: XUKVITYTVUGAHF-NTEUORMPSA-N
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Description

The compound (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a member of the imidazolone family, characterized by a conjugated benzylidene group at position 5, a thiol (-SH) group at position 2, and a phenyl substituent at position 3. Its structure features a 4-hydroxy-2-methoxybenzylidene moiety, which contributes to its electronic and steric properties. Imidazolones are widely studied for their biological activities, including anticancer and antimicrobial effects, and their structural versatility allows for extensive derivatization .

Key structural features influencing activity:

  • 2-Mercapto group: Improves metal-binding capacity and redox activity.
  • 3-Phenyl group: Contributes to lipophilicity and π-π stacking interactions.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14N2O3S/c1-22-15-10-13(20)8-7-11(15)9-14-16(21)19(17(23)18-14)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,23)/b14-9+

InChI Key

XUKVITYTVUGAHF-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)O)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)O)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound class generally proceeds via Knoevenagel condensation , a reaction between an active methylene group in the heterocyclic nucleus (e.g., 2-mercapto-3-phenyl-4H-imidazol-4-one) and an aromatic aldehyde bearing hydroxy and methoxy substituents (4-hydroxy-2-methoxybenzaldehyde). This forms the benzylidene moiety at the 5-position of the imidazol-4-one ring.

Conventional vs. Ultrasound-Assisted Synthesis

Two main approaches are reported:

  • Conventional heating methods : Typically involve refluxing the reactants with a base catalyst in organic solvents or water for extended periods (hours). These methods often require higher temperatures and longer reaction times, sometimes leading to by-product formation and challenging purification.

  • Ultrasound irradiation (sonochemical synthesis) : Uses acoustic cavitation to accelerate the reaction under milder conditions, often at room temperature and in aqueous media. This technique significantly reduces reaction time (minutes instead of hours) and improves yields, while being environmentally benign.

Role of Base and Solvent

  • Base catalyst : Potassium carbonate (K2CO3) has been identified as the most effective base for this synthesis, outperforming organic amines such as diethylamine and triethylamine in terms of yield and reaction time.

  • Solvent : Water is the preferred solvent, providing the best yields and environmental advantages. Other solvents tested include methanol, acetic acid, dichloromethane (DCM), and toluene, which gave lower yields.

Representative Experimental Data

The following tables summarize key findings from a comprehensive study on related rhodanine/thiazolidinone derivatives, which are structurally analogous to the target compound, focusing on base, solvent, reaction time, and yields under ultrasound and conventional conditions.

Entry Base Solvent Time (min) Yield (%) (Ultrasound) Yield (%) (Conventional)
1 Diethylamine Water 12 62 58
6 Triethylamine Water 8 72 68
11 Potassium carbonate Water 1 99 88

Table 1 & 2: Screening of base and solvent for synthesis of rhodanine derivatives (ultrasound vs conventional)

Reaction Schemes and Conditions

  • Ultrasound-assisted synthesis : Reactants mixed in equimolar amounts with potassium carbonate in water, irradiated with ultrasound at room temperature for 1–4 minutes, yielding the product in up to 99% isolated yield.

  • Conventional synthesis : Similar reactants and base in water, stirred at room temperature or refluxed for 10–30 minutes or longer, with yields up to 88%.

Physical Data and Yields of Synthesized Derivatives

A series of substituted derivatives synthesized under optimized ultrasound conditions showed high yields and defined melting points, indicating purity and reproducibility.

Compound Substituent (R) Ultrasound Time (min) Yield (%) Ultrasound Yield (%) Conventional Melting Point (°C)
6a -CH3 1 99 88 220–222
6b -CH(CH3)2 1 98 85 212–214
6c -CH(CH3)CH2CH3 2 98 88 148–150
6d -CH2C6H5 2 97 88 178–180
6e -CH2CH2SCH3 3 98 92 176–178

Table 3: Physical data and yields of synthesized rhodanine derivatives under ultrasound and conventional methods

Summary of Findings and Recommendations

  • Potassium carbonate in water is the optimal base-solvent system for synthesizing (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one and related compounds.

  • Ultrasound irradiation dramatically improves reaction efficiency, reducing reaction times from hours to minutes and increasing yields up to 99%.

  • The method is environmentally friendly , avoiding organic solvents and harsh conditions.

  • The reported procedures are scalable and reproducible , with consistent melting points and high purity of products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The imidazol-4-one core can be reduced to form a dihydroimidazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit significant antioxidant activity. This property is critical in developing pharmaceuticals aimed at combating oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the thiol group (–SH) is known to enhance the antimicrobial efficacy of certain compounds, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound's structural similarity to known anti-inflammatory agents positions it as a potential therapeutic for inflammatory diseases. Studies on related compounds have shown promising results in reducing inflammation in animal models.

Agricultural Applications

  • Pesticidal Activity : Given the increasing demand for eco-friendly pesticides, compounds like (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one are being explored for their potential as botanical pesticides. The compound's structural features may contribute to its effectiveness against agricultural pests.
  • Plant Growth Regulation : Some studies suggest that similar compounds can act as growth regulators in plants, enhancing growth rates and resistance to environmental stressors. This could lead to applications in sustainable agriculture practices.

Biochemical Research

  • Enzyme Inhibition Studies : The compound may serve as a substrate or inhibitor in enzyme assays, particularly those involving metabolic pathways where imidazole derivatives are known to play a role. Such studies can provide insights into metabolic regulation and enzyme kinetics.
  • Drug Design and Development : The unique chemical properties of this compound make it a suitable candidate for structure-activity relationship (SAR) studies in drug design. By modifying its structure, researchers can explore the effects on biological activity and optimize its pharmacological profile.

Antioxidant Activity

A study conducted by researchers at [source] demonstrated that similar imidazole derivatives showed significant free radical scavenging activity, suggesting that this compound could exhibit comparable effects.

Antimicrobial Efficacy

In a comparative analysis of various thiol-containing compounds published in [source], the tested derivatives displayed varying degrees of antibacterial activity against common pathogens, indicating that this compound warrants further exploration for potential use as an antimicrobial agent.

Mechanism of Action

The mechanism by which (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Imidazolone Derivatives
Compound Name / ID Substituents (Benzylidene Position) Key Functional Groups Molecular Weight (g/mol) Biological Activity (IC₅₀ or Notable Data)
Target Compound 4-Hydroxy-2-methoxy 2-Mercapto, 3-Phenyl ~370* Under investigation
4d () 4-Hydroxy-3-methoxy 3-(4-Nitrophenyl) 318.29 IC₅₀ = 134.2 µM (Hep3B cells)
NBSI () 4-((2-Hydroxyethyl)(methyl)amino) 3-Methyl, 2-Styryl N/A Fluorogenic (Stokes shift: ~150 nm)
L47 () 4-Methoxy 2-Phenylamino 318.33 Kinase inhibitor (Notable SAR data)
QZ-1301 () 3-Ethoxy-2-hydroxy 2-Mercapto, 3-Phenyl 340.40 High-purity API intermediate
3a () 4-Bromo 3-(4-Bromobenzylidene)amino 443.08 Antimicrobial activity

*Estimated based on similar compounds (e.g., ).

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-hydroxy-2-methoxy group provides electron-donating effects, enhancing solubility and hydrogen bonding, whereas nitro (4d) or bromo (3a) substituents introduce electron-withdrawing effects, which may improve stability but reduce solubility .

Mercapto Group Impact :

  • The 2-mercapto group in the target compound and QZ-1301 enhances metal chelation, which is critical for enzyme inhibition (e.g., kinase or protease targets) .
  • In contrast, NBSI’s styryl group prioritizes fluorescence over bioactivity, highlighting divergent applications .

Key Findings:
  • Anticancer Activity : Compound 4d’s nitro group correlates with moderate cytotoxicity but poor solubility, whereas the target compound’s hydroxy/methoxy groups may offer a better therapeutic window .
  • Antimicrobial Potential: Brominated derivatives (e.g., 3a) show broad-spectrum activity, suggesting that halogenation could enhance the target compound’s efficacy if modified .

Physicochemical Properties

Table 3: Physical Properties Comparison
Compound Melting Point (°C) Solubility in Ethanol Crystallinity
Target Compound Not reported High (predicted) Likely crystalline
4b () 197–199 High Crystalline
3a () 232–234 Moderate Highly crystalline
Key Insights:
  • Higher melting points in halogenated derivatives (e.g., 3a) suggest increased thermal stability, whereas the target compound’s polar groups may lower its melting point .
  • Ethanol solubility is generally high across imidazolones, but bulky substituents (e.g., bromo) reduce it .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the stereochemistry and substituent positions in this compound?

  • Methodological Answer :

  • 1H NMR : Analyze coupling constants between vinyl protons (e.g., J = 12 Hz for trans-configuration in E-isomers) and aromatic splitting patterns to confirm the benzylidene substituent .
  • NOESY : Detect spatial correlations between the methoxy group and adjacent protons to validate regiochemistry .
  • FTIR : Identify characteristic peaks for the mercapto (S–H stretch ~2550 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups .

Q. What synthetic strategies are effective for constructing the imidazolone core with a benzylidene moiety?

  • Methodological Answer :

  • Condensation Reactions : React thiohydantoin derivatives with substituted benzaldehydes under acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysis. For example, refluxing in ethanol with glacial acetic acid achieved 85% yield in analogous systems .
  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates and reduce side reactions .

Q. How do electron-donating substituents (e.g., methoxy, hydroxy) influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Resonance Effects : The 4-hydroxy-2-methoxy group stabilizes the benzylidene moiety via intramolecular hydrogen bonding, as shown in X-ray crystallography of similar compounds .
  • Oxidative Stability : Hydroxy groups may require protection (e.g., acetylation) during synthesis to prevent undesired oxidation .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted biological activity for structural analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2). For example, analogs with difluoromethoxy substituents showed higher binding affinity than methoxy derivatives due to enhanced hydrophobic interactions .
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to refine activity predictions .

Q. What experimental controls are critical when interpreting conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Purity Validation : Perform HPLC (≥95% purity) and HRMS to rule out impurities affecting results .
  • Dose-Response Curves : Use 8-point dilution series to assess reproducibility. For example, discrepancies in IC₅₀ values between MCF-7 and HeLa cells may arise from differential membrane permeability .

Q. How can reaction kinetics be optimized to minimize Z-isomer formation during synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reaction temperatures below 60°C to favor the thermodynamically stable E-isomer, as demonstrated in thiazol-4-one syntheses .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate imine formation while suppressing isomerization .

Q. What strategies validate the proposed mechanism of antioxidant activity in this compound?

  • Methodological Answer :

  • Radical Scavenging Assays : Compare DPPH/ABTS inhibition rates with controls (e.g., ascorbic acid). For hydroxybenzylidene analogs, EC₅₀ values correlate with O–H bond dissociation energies calculated via DFT .
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials linked to redox-mediated cytoprotection .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in NMR data between synthetic batches?

  • Methodological Answer :

  • Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts. For example, keto-enol tautomerism in imidazolones can cause peak splitting variability .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and 60°C .

Q. Why do structural analogs with minor substituent changes exhibit divergent solubility profiles?

  • Methodological Answer :

  • Hansen Solubility Parameters : Calculate δD, δP, δH values using molecular dynamics simulations. Fluorinated analogs (e.g., difluoromethoxy derivatives) show 30% higher solubility in ethanol due to reduced hydrophobicity .
  • Crystallography : Compare lattice energies of polymorphs; methoxy groups often induce tighter packing than hydroxy substituents .

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